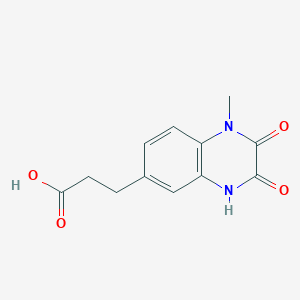

3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid

Description

This compound is a quinoxaline derivative featuring a 1-methyl group, two ketone moieties (2,3-dioxo), and a 6-position propanoic acid substituent. Quinoxaline derivatives are known for diverse biological activities, including enzyme inhibition and antimicrobial properties. The carboxylic acid group enhances polarity and hydrogen-bonding capacity, while the methyl group may modulate steric and electronic effects.

Properties

IUPAC Name |

3-(1-methyl-2,3-dioxo-4H-quinoxalin-6-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-14-9-4-2-7(3-5-10(15)16)6-8(9)13-11(17)12(14)18/h2,4,6H,3,5H2,1H3,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKLFMVMSVPPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CCC(=O)O)NC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable purification techniques. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify the existing functional groups.

Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups or to reduce the quinoxaline ring.

Substitution: The methyl group and the propanoic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for its ability to modulate biological pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The propanoic acid group enhances its solubility and facilitates its transport within biological systems. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Functional Group Variations

Carboxylic Acid vs. Ester Derivatives

- Target Compound: The propanoic acid group increases acidity (pKa ~4-5) and solubility in polar solvents compared to ester derivatives.

- Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd): The ethyl ester reduces polarity, making it more lipophilic. IR spectra show C=O stretches at 1680 cm⁻¹ (lactam) and 1655 cm⁻¹ (ester), consistent with the target’s dioxo groups but differing in the ester moiety .

- Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce): Additional methyl groups on the quinoxaline ring lower yield (48% vs. 52% for 3cd), suggesting steric hindrance during synthesis .

Sulfonyl and Sulfonamide Derivatives

- However, commercial discontinuation () implies challenges in synthesis or application .

- 3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]amino}propanoic acid: The sulfonamide group adds hydrogen-bonding capability, which may improve target binding in biological systems but complicate synthetic routes .

Structural and Spectral Data

A comparative analysis of key properties is summarized below:

Biological Activity

3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound is characterized by a quinoxaline core with a propanoic acid side chain, which enhances its solubility and potential interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₃N₃O₄

- CAS Number : 1266366-81-7

This compound features a quinoxaline ring system that allows for various chemical reactions and biological interactions.

The primary mechanism of action involves the compound's ability to interact with specific enzymes and receptors within biological systems. The quinoxaline structure is known to bind to NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity and memory function. The propanoic acid moiety enhances the compound's solubility, facilitating its transport across cell membranes and increasing its bioavailability in biological systems.

1. NMDA Receptor Modulation

Research indicates that this compound acts as an NMDA receptor antagonist , which can inhibit excessive neuronal activity associated with neurodegenerative diseases. This antagonistic action can help in conditions such as:

- Alzheimer's Disease

- Parkinson's Disease

Studies have shown that compounds with similar structures exhibit neuroprotective effects by modulating glutamate signaling pathways .

2. Antioxidant Properties

The presence of dioxo groups in the structure contributes to its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various chronic diseases. Experimental studies have demonstrated that this compound can scavenge free radicals effectively .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in neuronal cell death following induced excitotoxicity. This suggests its potential therapeutic application in neurodegenerative disorders.

Case Study 2: Antioxidant Efficacy

In vitro assays showed that this compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured neuronal cells. This indicates its potential use as an antioxidant agent in clinical settings aimed at reducing oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.